An In-Depth Technical Guide to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel chemical entities. The aniline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] The incorporation of a fluorinated diphenyl ether moiety presents an intriguing opportunity for the modulation of physicochemical and biological properties.
Chemical Structure and Properties
4-(3,4-Dimethylphenoxy)-3-fluoroaniline is a substituted aniline derivative characterized by the presence of a 3,4-dimethylphenoxy group at the 4-position and a fluorine atom at the 3-position of the aniline ring.
| Identifier | Value |
| IUPAC Name | 4-(3,4-Dimethylphenoxy)-3-fluoroaniline |
| CAS Number | 937597-99-4[2] |
| Molecular Formula | C₁₄H₁₄FNO[2] |
| Molecular Weight | 231.27 g/mol [2] |
| SMILES | FC1=CC(N)=CC=C1OC2=CC=C(C(=C2)C)C[2] |
The presence of the fluorine atom, a small and highly electronegative element, can significantly influence the molecule's properties. It can affect the pKa of the aniline nitrogen, modulate lipophilicity, and introduce a potential site for metabolic blocking, thereby enhancing the pharmacokinetic profile of a drug candidate.[3][4] The diphenyl ether linkage is a common structural motif in a variety of biologically active compounds, including those with antimicrobial and anticancer properties.[5][6]
Caption: Chemical structure of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline.
Synthesis Protocol
A plausible and efficient synthetic route to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline involves a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.
Caption: Proposed synthetic pathway for 4-(3,4-Dimethylphenoxy)-3-fluoroaniline.
Step 1: Synthesis of 4-(3,4-Dimethylphenoxy)-3-fluoro-1-nitrobenzene via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, typically catalyzed by copper salts.[7][8] The reaction of 3,4-dimethylphenol with an activated aryl halide, such as 4-bromo-2-fluoro-1-nitrobenzene, is expected to proceed under standard Ullmann conditions. The presence of an electron-withdrawing nitro group on the aryl halide enhances its reactivity towards nucleophilic aromatic substitution.[9]
Experimental Protocol:
-
To a stirred solution of 3,4-dimethylphenol (1.0 eq.) and 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.) and copper(I) iodide (CuI, 0.1 eq.).
-
Heat the reaction mixture to 140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(3,4-dimethylphenoxy)-3-fluoro-1-nitrobenzene.
Step 2: Reduction of 4-(3,4-Dimethylphenoxy)-3-fluoro-1-nitrobenzene to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl) being the most common.[10][11][12][13] For this synthesis, a milder reduction using iron powder and ammonium chloride is proposed to avoid potential dehalogenation.
Experimental Protocol:
-
To a suspension of 4-(3,4-dimethylphenoxy)-3-fluoro-1-nitrobenzene (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 5.0 eq.).
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3,4-dimethylphenoxy)-3-fluoroaniline. Further purification can be achieved by column chromatography if necessary.
Structural Elucidation and Characterization
The identity and purity of the synthesized 4-(3,4-Dimethylphenoxy)-3-fluoroaniline should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a broad singlet for the -NH₂ protons, and two singlets for the two methyl groups. |
| ¹³C NMR | Characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large C-F coupling constant. |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |
| FTIR | Characteristic N-H stretching vibrations for a primary amine (two bands around 3300-3500 cm⁻¹), C-O-C stretching for the ether linkage (around 1250 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).[14][15][16][17][18] |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve cleavage of the ether bond and loss of small molecules.[5][6][19][20][21] |
| Purity (HPLC) | A single major peak indicating high purity (≥98%).[2] |
Potential Applications in Drug Discovery
Substituted anilines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][22] The anilino-quinazoline and anilino-pyrimidine scaffolds, for instance, are key components of many tyrosine kinase inhibitors. The unique electronic properties and hydrogen bonding capabilities of the aniline moiety contribute to its high affinity for various biological targets.
The incorporation of the 4-(3,4-dimethylphenoxy) group introduces a lipophilic domain that can enhance binding to hydrophobic pockets in target proteins. Furthermore, the fluorine substituent can improve metabolic stability and membrane permeability, which are crucial pharmacokinetic properties.[23][24]
Given these structural features, 4-(3,4-Dimethylphenoxy)-3-fluoroaniline is a promising building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
Oncology: As a precursor for the development of kinase inhibitors.
-
Infectious Diseases: As a scaffold for novel antibacterial or antifungal agents.
-
Inflammation: For the synthesis of anti-inflammatory compounds.
Safety and Handling
While specific toxicity data for 4-(3,4-Dimethylphenoxy)-3-fluoroaniline is not available, it should be handled with the care appropriate for a substituted fluoroaniline. Fluoroanilines are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[25][26][27][28] They can cause skin and eye irritation.[27]
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
4-(3,4-Dimethylphenoxy)-3-fluoroaniline is a synthetically accessible molecule with significant potential as a building block in drug discovery and materials science. This guide has provided a detailed, scientifically-grounded framework for its synthesis, characterization, and potential applications. The strategic combination of a substituted diphenyl ether and a fluoroaniline moiety offers a rich platform for the design and development of novel chemical entities with tailored biological and physical properties. Further investigation into the biological activities of derivatives of this compound is warranted.
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